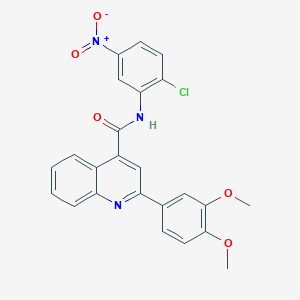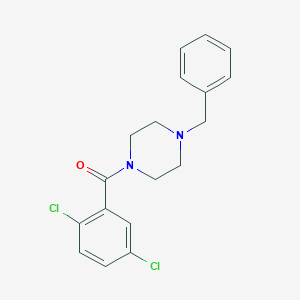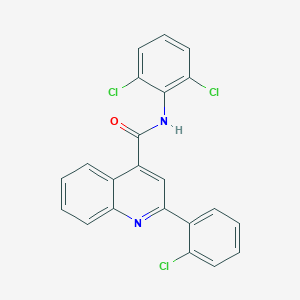![molecular formula C23H19Cl4N3O4 B334984 2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE](/img/structure/B334984.png)
2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE is an organic compound that belongs to the class of phenoxy herbicides. This compound is known for its application in agriculture as a herbicide, effectively controlling a wide range of broadleaf weeds. It is characterized by its stability and efficacy in various environmental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE involves multiple steps:
Preparation of 2-(2,4-dichlorophenoxy)propanoic acid: This is achieved by the esterification of 2,4-dichlorophenol with propanoic acid under alkaline conditions, typically using triethylamine or potassium carbonate as a catalyst.
Formation of 2-(2,4-dichlorophenoxy)propanoyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Coupling with 6-amino-2-pyridine: The acyl chloride is reacted with 6-amino-2-pyridine to form the amide bond, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is common to maintain consistency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Wissenschaftliche Forschungsanwendungen
2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a model compound in studying herbicide mechanisms and environmental degradation.
Biology: Investigated for its effects on plant physiology and its potential impact on non-target organisms.
Medicine: Explored for its potential use in developing new therapeutic agents due to its structural similarity to certain bioactive molecules.
Industry: Applied in the formulation of herbicides and pesticides for agricultural use.
Wirkmechanismus
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. The compound targets the auxin receptors, mimicking the natural plant hormone auxin, which results in uncontrolled growth and eventually plant death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-dichlorophenoxy)propionic acid: A closely related compound used as a herbicide.
2-(2,4-dichlorophenoxy)propanoyl chloride: An intermediate in the synthesis of the target compound.
2,4-dichlorophenoxyacetic acid: Another phenoxy herbicide with similar applications.
Uniqueness
2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE stands out due to its dual action mechanism, targeting both auxin receptors and specific enzymes, making it more effective in controlling a broader range of weeds compared to its analogs .
Eigenschaften
Molekularformel |
C23H19Cl4N3O4 |
|---|---|
Molekulargewicht |
543.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-[6-[2-(2,4-dichlorophenoxy)propanoylamino]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C23H19Cl4N3O4/c1-12(33-18-8-6-14(24)10-16(18)26)22(31)29-20-4-3-5-21(28-20)30-23(32)13(2)34-19-9-7-15(25)11-17(19)27/h3-13H,1-2H3,(H2,28,29,30,31,32) |
InChI-Schlüssel |
PRONWFYPAPLAEW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC(C(=O)NC1=NC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


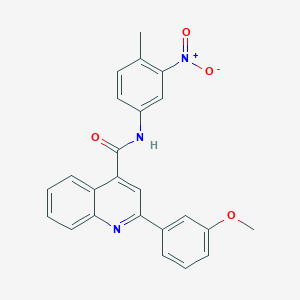
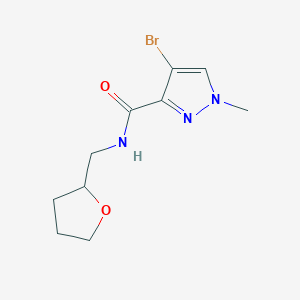
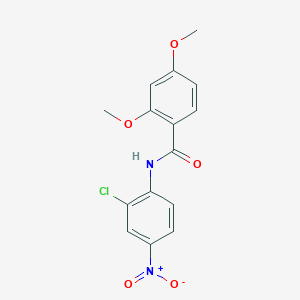

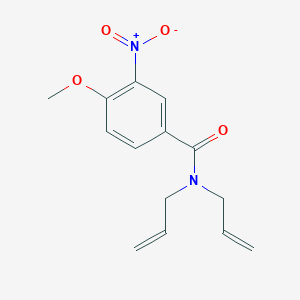
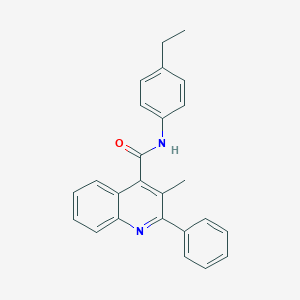
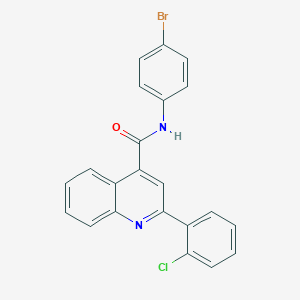
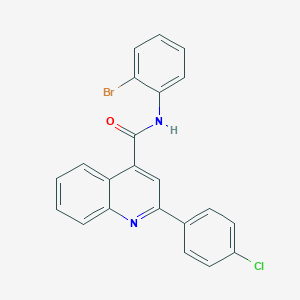
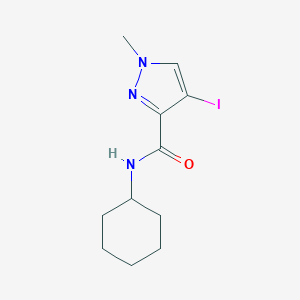
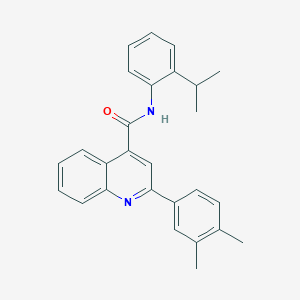
![Ethyl 5-(aminocarbonyl)-2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B334918.png)
